Hydrocortisone 21-octanoate-d4 is a synthetic derivative of hydrocortisone, a steroid hormone produced by the adrenal gland. This compound is specifically modified at the 21 position with an octanoate group and is isotopically labeled with deuterium at four positions, which makes it useful for various analytical and biological studies. The chemical formula for hydrocortisone 21-octanoate-d4 is C_27H_38D_4O_5, and its CAS number is 6678-14-4. The addition of the octanoate moiety enhances its lipophilicity, potentially affecting its pharmacokinetic properties and biological activity.
These reactions are essential in understanding the compound's stability and reactivity in biological systems .
As a glucocorticoid, hydrocortisone 21-octanoate-d4 exhibits anti-inflammatory and immunosuppressive properties. Its biological activity is primarily attributed to its interaction with the glucocorticoid receptor, leading to modulation of gene expression involved in inflammation and immune response. The deuterated form allows for tracer studies in pharmacokinetics and metabolism, providing insights into how the compound behaves in vivo. Studies suggest that modifications like the octanoate group can enhance absorption and prolong action compared to non-esterified forms .
The synthesis of hydrocortisone 21-octanoate-d4 typically involves the following steps:
This multi-step synthesis allows for precise control over isotopic labeling and functionalization .
Hydrocortisone 21-octanoate-d4 has several applications:
These applications highlight its significance in both clinical and research settings .
Interaction studies involving hydrocortisone 21-octanoate-d4 focus on its binding affinity to glucocorticoid receptors and other proteins involved in metabolic pathways. Research indicates that modifications at the 21 position can influence receptor affinity and selectivity, which may lead to variations in efficacy and side effects compared to non-modified hydrocortisone. Additionally, studies have explored its interactions with various enzymes involved in steroid metabolism, providing insights into its pharmacological profile .
Several compounds share structural similarities with hydrocortisone 21-octanoate-d4. Here are some notable examples:
| Compound Name | Structural Modification | Unique Features |
|---|---|---|
| Hydrocortisone | No modification | Naturally occurring steroid hormone |
| Hydrocortisone 21-butyrate | Butyrate ester at position 21 | Shorter carbon chain than octanoate |
| Dexamethasone | Methyl group at position 16 | More potent anti-inflammatory effects |
| Prednisolone | Double bond between C1-C2 | Increased glucocorticoid activity |
Hydrocortisone 21-octanoate-d4 is unique due to its specific isotopic labeling and octanoate modification, which may enhance solubility and bioavailability compared to other derivatives .
The synthesis of hydrocortisone 21-octanoate-d4 requires sophisticated deuterium incorporation techniques to achieve the desired isotopic labeling pattern [3]. The strategic placement of deuterium atoms in steroid molecules demands careful consideration of reaction conditions and reagent selection to maintain isotopic integrity throughout the synthetic sequence [4].
Methyl iodide-d3 (CD3I) serves as the primary deuterium source for introducing trideuterated methyl groups into steroid frameworks [6] [8]. The utilization of CD3I in steroid synthesis has demonstrated exceptional efficiency in deuterium incorporation, particularly when compared to traditional methylating agents such as dimethyl sulfate-d6 or methanol-d4 [6]. The reaction mechanism involves nucleophilic substitution where CD3I reacts with nucleophilic centers on the steroid scaffold under basic conditions [6].
The synthesis of 18-trideuterated steroids utilizing CD3I begins with the preparation of 2-(methyl-d3)-1,3-cyclopentanedione, which serves as a key intermediate [8]. This methodology demonstrates remarkable selectivity, with mass spectroscopic analysis confirming complete retention of 99.5% deuterium content in the final products [11]. The incorporation efficiency remains consistently high across various steroid substrates, making CD3I an ideal reagent for isotopic labeling applications [8].
Recent developments in trideuteromethylation have introduced improved reagents such as deuterated trimethylsulfoxonium iodide, which offers enhanced chemoselectivity compared to CD3I [6] [7]. These novel reagents suppress overmethylation reactions and provide predictable regioselectivity, particularly important when multiple nucleophilic sites are present in complex steroid molecules [6].
Table 1: Comparative Analysis of Deuterium Methylating Reagents
| Reagent | Deuterium Content (%) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| CD3I | 99.5 | 12-24 | 75-85 | Moderate |
| (CD3)2SO4 | 98.2 | 18-36 | 68-78 | Low |
| CD3OD | 97.8 | 24-48 | 65-75 | Low |
| Deuterated TMSI | 99.2 | 1-2 | 85-95 | High |
The Hajos-Parrish ketone serves as a crucial synthetic intermediate for deuterium-labeled steroid synthesis, providing access to the characteristic 6,5-fused ring system with precise stereochemical control [8] [21]. Modifications of the classical Hajos-Parrish ketone synthesis enable the incorporation of deuterium atoms at specific positions during the early stages of steroid construction [8].
The synthesis route involves the initial formation of deuterated cyclopentanedione intermediates, which are subsequently converted to the Hajos-Parrish ketone framework through established cyclization protocols [8] [21]. This approach allows for the systematic introduction of deuterium labels at the C-18 and C-19 positions of the steroid backbone [8]. The deuterated Hajos-Parrish ketone can then be elaborated through standard steroid synthetic transformations while maintaining isotopic integrity [8].
Optimization studies have revealed that deuterium incorporation at the Hajos-Parrish ketone stage provides superior isotopic retention compared to late-stage deuteration approaches [8]. The methodology enables access to both 18-trideuterated and 19-trideuterated steroid variants through selective application of CD3I at different synthetic stages [8]. Furthermore, the utilization of CD3I at both initial and later stages of the synthesis provides a unified route to 18,19-hexadeuterated steroids [8].
Table 2: Deuterium Incorporation Efficiency in Hajos-Parrish Ketone Derivatives
| Starting Material | Deuteration Position | Isotopic Purity (%) | Overall Yield (%) | Reaction Steps |
|---|---|---|---|---|
| 1,3-Cyclopentanedione | C-18 | 99.5 | 82 | 6 |
| Hajos-Parrish Ketone | C-19 | 98.8 | 78 | 4 |
| Modified Ketone | C-18, C-19 | 99.2 | 75 | 8 |
The esterification of the 21-hydroxyl position with octanoic acid represents a critical transformation in the synthesis of hydrocortisone 21-octanoate-d4 [12]. This reaction requires careful optimization to achieve high yields while maintaining the integrity of the deuterium labeling and the sensitive steroid framework [12].
The classical approach employs octanoyl chloride in the presence of pyridine as both solvent and base, providing the desired ester in moderate to good yields [15]. However, this methodology often suffers from side reactions and incomplete conversion, necessitating more sophisticated approaches [12]. The Steglich esterification protocol, utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts, offers improved selectivity and milder reaction conditions [12].
Recent developments in steroid esterification have demonstrated the effectiveness of polymer-supported catalysts under microwave irradiation conditions [27]. These methodologies provide rapid reaction completion within 2.5 minutes while achieving yields ranging from 65-96% for long-chain aliphatic esters [27]. The heterogeneous nature of these catalysts facilitates product isolation through simple filtration, eliminating the need for complex work-up procedures [27].
Temperature optimization plays a crucial role in maximizing esterification efficiency while minimizing deuterium exchange and steroid degradation [23] [24]. Systematic studies have revealed that reaction temperatures between 25-60°C provide optimal balance between reaction rate and product stability [23] [24]. Higher temperatures, while accelerating the reaction, lead to increased side product formation and potential deuterium loss [24].
Solvent selection significantly impacts both reaction yield and deuterium retention [12] [27]. Anhydrous conditions are essential to prevent hydrolysis of acid chloride reagents and maintain isotopic purity [12]. Dichloromethane and tetrahydrofuran have proven most effective as reaction media, providing good solubility for steroid substrates while maintaining chemical inertness [12].
Catalyst optimization studies have identified several key factors affecting esterification outcomes [12] [27]. The molar ratio of coupling agent to substrate typically ranges from 1.2-1.5 equivalents for optimal conversion [12]. The addition of 4-dimethylaminopyridine as an acyl transfer catalyst dramatically improves reaction rates and selectivity, with loadings of 0.1-0.2 equivalents providing maximum efficiency [12].
Table 3: Optimization Parameters for 21-Octanoate Esterification
| Parameter | Optimal Range | Yield Impact (%) | Deuterium Retention (%) |
|---|---|---|---|
| Temperature | 45-55°C | 85-92 | >99 |
| Reaction Time | 2-6 hours | 88-94 | >98 |
| Catalyst Loading | 0.15-0.20 eq | 90-95 | >99 |
| Base Equivalents | 1.5-2.0 eq | 87-93 | >98 |
Monitoring reaction progress through analytical techniques such as thin-layer chromatography and high-performance liquid chromatography enables precise control over reaction completion [14] [16]. The implementation of these analytical methods during synthesis ensures optimal conversion while preventing over-reaction that could compromise product quality [14] [16].
Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of deuterated isotopologues of hydrocortisone 21-octanoate-d4. The technique provides exceptional specificity and sensitivity for detection of trace amounts of deuterated steroid esters in complex biological matrices [1] [2].
The analytical methodology typically employs atmospheric pressure chemical ionization operated in positive electron spray ionization mode, enabling detection of protonated molecular ions with characteristic mass shifts corresponding to deuterium incorporation [1] [3]. For hydrocortisone 21-octanoate-d4, the molecular ion exhibits a mass increase of 4 Daltons compared to the unlabeled compound, appearing at m/z values in the range of 505-510 depending on the degree of deuteration [4] [5].
Quantification Parameters and Performance Characteristics
The lower limits of quantification for deuterated steroid esters range from 0.005 nanograms per milliliter for highly sensitive compounds to 2.84 nanograms per milliliter for less responsive analytes [2] [6]. This sensitivity range enables detection of trace concentrations of hydrocortisone 21-octanoate-d4 in biological samples, making the technique suitable for pharmacokinetic studies and metabolic investigations [7] [8].
Linear dynamic ranges typically span from 0.1 to 120 nanograms per milliliter, with correlation coefficients exceeding 0.999 for calibration curves constructed using isotopically labeled internal standards [2] [6]. The wide linear range accommodates quantification across physiologically relevant concentrations while maintaining analytical precision and accuracy.
Extraction Recovery and Matrix Effects
Sample preparation protocols achieve extraction recoveries exceeding 89% for steroid esters using optimized liquid-liquid extraction procedures [2] [6]. The high recovery efficiency ensures accurate quantification of deuterated isotopologues while minimizing analytical bias. Matrix effects, expressed as ion suppression or enhancement, typically range from 85% to 115%, indicating minimal interference from endogenous compounds in biological matrices [2] [6].
Fragmentation Patterns and Structural Characterization
Tandem mass spectrometry provides detailed structural information through characteristic fragmentation patterns. The molecular ion [M+H]+ undergoes predictable fragmentation involving loss of the octanoate ester side chain, yielding fragments corresponding to the steroid nucleus [9] [10]. Neutral loss of 144 Daltons represents the characteristic fragmentation pattern for octanoate ester cleavage [9] [7].
Deuterated fragments retain the isotopic label, enabling confirmation of deuterium incorporation and assessment of isotopic purity [4] [5]. Ring-specific fragmentations provide additional structural information, with Ring A fragments appearing at m/z 240-250 and Ring D fragments at m/z 280-290 [11] [12].
Method Validation and Quality Control
Validation parameters demonstrate excellent analytical performance with intraday and interday precision values below 10% coefficient of variation [2] [6]. Accuracy measurements consistently fall within 85-105% of theoretical values, meeting regulatory guidelines for bioanalytical method validation [5] [13].
Isotopic purity assessment confirms deuterium incorporation exceeding 95% for high-quality deuterated standards [14] [15]. The assessment involves integration of extracted ion chromatograms for each isotopologue species, followed by calculation of relative abundances to determine the extent of deuteration [15] [16].
Analytical Applications and Clinical Relevance
The technique finds extensive application in pharmaceutical research and development, particularly for determination of isotopologue impurities in deuterated drug substances [5] [17]. Quality control laboratories employ these methods for regulatory compliance and documentation of isotopic purity in accordance with international standards [17] [13].
Bioanalytical applications include pharmacokinetic studies, metabolite identification, and therapeutic drug monitoring where deuterated internal standards provide superior analytical performance compared to structural analogs [18] [13]. The technique supports personalized medicine initiatives through precise quantification of drug concentrations in patient samples [17].
| Analytical Parameter | Typical Range | Application |
|---|---|---|
| Lower Limit of Quantification | 0.005-2.84 ng/mL | Trace quantification in biological matrices |
| Linear Range | 0.1-120 ng/mL | Calibration curve construction |
| Extraction Recovery | >89% | Method validation |
| Matrix Effect | 85-115% | Ion suppression/enhancement evaluation |
| Intraday Precision | <10% CV | Quality control assessment |
| Accuracy | 85-105% | Regulatory compliance |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of deuterated hydrocortisone 21-octanoate through analysis of isotope-induced chemical shift perturbations [19] [20]. Deuterium substitution results in characteristic upfield shifts in both proton and carbon-13 nuclear magnetic resonance spectra, enabling confirmation of deuterium incorporation and structural assignment [21] [22].
Deuterium Nuclear Magnetic Resonance Spectroscopy Characteristics
Deuterium nuclear magnetic resonance exhibits a chemical shift range similar to proton nuclear magnetic resonance but with significantly reduced resolution due to the smaller magnetic dipole moment of the deuteron relative to the proton [20] [22]. The technique serves primarily for verification of deuteration effectiveness, with deuterated compounds displaying strong signals in deuterium nuclear magnetic resonance spectra while showing correspondingly reduced signals in proton nuclear magnetic resonance [20] [22].
Signal broadening represents a characteristic feature of deuterium nuclear magnetic resonance, with line widths typically ranging from a few hertz to several kilohertz depending on the molecular environment and deuterium position [20] [22]. The quadrupolar nature of deuterium (spin = 1) contributes to the observed line broadening, particularly in solid-state applications [20].
Chemical Shift Perturbations and Isotope Effects
Vicinal deuterium perturbations on hydrogen nuclear magnetic resonance chemical shifts provide valuable structural information for deuterated steroid compounds [21]. The magnitude of chemical shift perturbations depends on the stereochemical relationships and bonding environment within the molecule, with typical perturbations ranging from 6.9 to 10.4 parts per billion for cyclohexane-based systems [21].
Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope effects at carbon centers adjacent to deuterium substitution sites [23]. Second-order deuterium isotope effects typically produce upfield shifts of approximately 0.20 parts per million, while third-order effects result in smaller shifts of approximately 0.05 parts per million [23] [21].
Structural Elucidation and Assignment
The deuterium-induced chemical shift patterns enable precise assignment of carbon resonances in complex steroid molecules [23]. For hydrocortisone 21-octanoate-d4, deuterium substitution at specific positions produces characteristic chemical shift changes that can be mapped to confirm the sites of isotopic incorporation [24] [25].
Correlation spectroscopy techniques, including heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation, provide additional structural information by establishing connectivity patterns between deuterium-substituted carbons and neighboring atoms [24] [26]. These two-dimensional nuclear magnetic resonance experiments are particularly valuable for characterizing complex deuteration patterns in steroid molecules [25].
Coupling Constant Modifications
Deuterium-deuterium coupling constants are approximately 40 times smaller than corresponding proton-proton coupling constants, resulting in simplified nuclear magnetic resonance spectra for deuterated compounds [22]. This coupling constant reduction facilitates spectral interpretation and structural assignment, particularly in cases where proton-proton coupling patterns are complex [20] [22].
Residual proton-deuterium coupling may be observed in partially deuterated molecules, providing additional structural information about the relative positions of hydrogen and deuterium atoms [22]. These coupling interactions are typically small but can be detected using high-resolution nuclear magnetic resonance techniques [19].
Isotopic Purity Assessment
Nuclear magnetic resonance spectroscopy enables quantitative assessment of deuterium incorporation through integration of characteristic signals [24] [14]. Isotopic purity calculations involve comparison of signal intensities between deuterated and non-deuterated positions, with typical deuterium incorporation levels exceeding 95% for high-quality deuterated standards [14] [25].
The assessment of isotopic purity requires careful consideration of relaxation effects and nuclear Overhauser enhancements that may influence signal intensities [19]. Quantitative nuclear magnetic resonance protocols employ standardized conditions to ensure accurate measurement of deuterium incorporation levels [14] [25].
Analytical Applications and Method Development
Nuclear magnetic resonance spectroscopy finds extensive application in pharmaceutical research for characterization of deuterated drug substances and metabolites [24] [17]. The technique provides unambiguous structural confirmation that complements mass spectrometric analyses, particularly for complex deuteration patterns where mass spectrometry alone may be insufficient [25].
Method development applications include optimization of deuteration reactions, monitoring of hydrogen-deuterium exchange processes, and validation of synthetic procedures for deuterated pharmaceutical compounds [18] [14]. The technique supports quality control initiatives by providing definitive structural confirmation of deuterated products [17].
| Nuclear Magnetic Resonance Parameter | Typical Value | Application |
|---|---|---|
| Deuterium Chemical Shift Range | Similar to proton nuclear magnetic resonance | Deuterium incorporation verification |
| Signal Broadening | Few Hz to few kHz | Deuterium detection confirmation |
| Second-Order Isotope Effect | -0.20 ppm | Structural characterization |
| Third-Order Isotope Effect | -0.05 ppm | Fine structural analysis |
| Coupling Constant Reduction | ~40× smaller than H-H | Spectral simplification |
| Isotopic Purity Assessment | >95% incorporation | Quality control |